molecular formula C11H15FN2O B5423506 N-(sec-butyl)-N'-(3-fluorophenyl)urea

N-(sec-butyl)-N'-(3-fluorophenyl)urea

Cat. No. B5423506
M. Wt: 210.25 g/mol
InChI Key: YBPXZYQJDTZCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N'-(3-fluorophenyl)urea, commonly known as Sunitinib, is a small molecule inhibitor that has been used in the treatment of various cancers. It belongs to the class of tyrosine kinase inhibitors, which are compounds that target the enzymes responsible for the growth and spread of cancer cells. Sunitinib has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.

Mechanism of Action

Sunitinib inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are essential for the growth and survival of cancer cells. Sunitinib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects
Sunitinib has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the spread of tumors to other parts of the body. Sunitinib has been shown to reduce tumor size and improve survival rates in patients with renal cell carcinoma and gastrointestinal stromal tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of Sunitinib is its broad-spectrum activity against multiple tyrosine kinases. This makes it a useful tool for studying the role of these enzymes in cancer cell growth and survival. However, one limitation of Sunitinib is its relatively low potency compared to other tyrosine kinase inhibitors. This can make it difficult to achieve complete inhibition of the target enzyme in some experiments.

Future Directions

There are several areas of future research for Sunitinib. One area of interest is the development of combination therapies that use Sunitinib in combination with other anti-cancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to Sunitinib treatment. Finally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more potent and selective than Sunitinib.

Synthesis Methods

The synthesis of Sunitinib involves a multi-step process that begins with the reaction of 3-fluoroaniline and sec-butyl isocyanate to form N-(sec-butyl)-3-fluoroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form N-(sec-butyl)-N'-(3-fluorophenyl)urea. The final product is obtained after several purification steps.

Scientific Research Applications

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Sunitinib works by targeting multiple tyrosine kinases, including VEGFR, PDGFR, and c-KIT, which are involved in the growth and spread of cancer cells.

properties

IUPAC Name

1-butan-2-yl-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPXZYQJDTZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.